molecular formula C17H13N5OS B10898386 1-methyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-methyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10898386
M. Wt: 335.4 g/mol
InChI Key: WXUHKOKYBBKROW-UHFFFAOYSA-N
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Description

1-METHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core with a thiazole ring and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-METHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazole ring: This step often involves the reaction of a thioamide with a halogenated precursor under basic conditions.

    Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-METHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-METHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and pyrazolo[3,4-b]pyridine core are likely involved in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and thiazole-containing molecules Compared to these compounds, 1-METHYL-6-PHENYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may exhibit unique properties due to its specific substitution pattern and functional groups

Some similar compounds include:

    Pyrazolo[3,4-b]pyridine derivatives: Known for their diverse biological activities.

    Thiazole-containing compounds: Widely studied for their medicinal properties.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

1-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N5OS/c1-22-15-13(10-19-22)12(16(23)21-17-18-7-8-24-17)9-14(20-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21,23)

InChI Key

WXUHKOKYBBKROW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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